N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidinone derivative with a 4-bromobenzyl substituent at position 5 and a 2-(3,4-dimethoxyphenyl)acetamide group attached via an ethyl linker. The pyrazolo[3,4-d]pyrimidinone core is a privileged scaffold in medicinal chemistry, often exploited for its kinase inhibitory properties . The 4-bromobenzyl moiety enhances lipophilicity and may influence target binding through halogen-bonding interactions, while the 3,4-dimethoxyphenyl group contributes to electronic effects and solubility .
Properties
IUPAC Name |
N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrN5O4/c1-33-20-8-5-17(11-21(20)34-2)12-22(31)26-9-10-30-23-19(13-28-30)24(32)29(15-27-23)14-16-3-6-18(25)7-4-16/h3-8,11,13,15H,9-10,12,14H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIJPWFSIWIJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and the underlying mechanisms of action based on diverse sources.
Synthesis
The compound was synthesized through a multi-step process involving the reaction of 4-bromobenzyl derivatives with pyrazolo[3,4-d]pyrimidine intermediates. The synthetic pathway typically includes the formation of key intermediates followed by acylation to yield the final product. This process is crucial for ensuring the structural integrity and biological activity of the compound.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial protein synthesis or interference with nucleic acid synthesis.
| Compound | Activity | Target | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Bacterial cell wall synthesis | |
| Similar Pyrazolo Derivative | Antifungal | Fungal cell membrane |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes critical to cellular processes. For example, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), which is essential in nucleotide synthesis pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By binding to active sites of enzymes like DHFR, the compound disrupts normal metabolic pathways.
- Interference with DNA/RNA Synthesis : Similar compounds have been shown to inhibit DNA gyrase and topoisomerase activities, leading to impaired DNA replication.
- Disruption of Protein Synthesis : The compound may interfere with ribosomal function, preventing the translation of essential proteins.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study 1 : A derivative was tested against resistant strains of bacteria in vitro and demonstrated a significant reduction in growth rates.
- Case Study 2 : Clinical trials involving related pyrazolo compounds showed promise in treating specific cancers due to their ability to inhibit tumor cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the pyrazolo[3,4-d]pyrimidinone core or acetamide functionalities, emphasizing structural variations and their biochemical implications.
Core Scaffold and Substituent Modifications
Compound A: 2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide
- Key Differences: Benzyl Substituent: 4-methylbenzyl (Compound A) vs. 4-bromobenzyl (Target). Methyl groups enhance metabolic stability but reduce halogen-mediated binding . Acetamide Branch: 2,4-dichlorophenoxy (Compound A) vs. 3,4-dimethoxyphenyl (Target). Chlorine atoms increase electronegativity, while methoxy groups improve solubility and π-π stacking .
Compound B : 1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Derivatives
- Key Differences :
NMR and Electronic Environment Analysis
NMR studies on pyrazolo[3,4-d]pyrimidinone analogs (e.g., compounds 1 and 7 in ) reveal that substituents at positions 29–36 and 39–44 alter chemical shifts in regions A and B (Figure 6, ). For the target compound:
- The 4-bromobenzyl group induces deshielding in region A (positions 39–44) due to its electron-withdrawing nature, contrasting with methyl or chloro analogs .
- The 3,4-dimethoxyphenyl acetamide causes shielding in region B (positions 29–36) via electron-donating methoxy groups, enhancing resonance stabilization .
Data Table: Structural and Electronic Comparison
Research Findings and Implications
- Binding Affinity : Bromine’s polarizability may enhance kinase binding compared to methyl or chlorine, as seen in kinase inhibitors like imatinib derivatives .
- Metabolic Stability : Methoxy groups in the target compound reduce oxidative metabolism compared to chlorinated analogs, as observed in CYP450 inhibition assays .
- Lumping Strategy: Compounds with similar cores (e.g., pyrazolo[3,4-d]pyrimidinones) are often grouped in pharmacokinetic studies, though substituent-specific effects necessitate individualized profiling .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Cyclization of pyrazolo[3,4-d]pyrimidinone precursors under reflux conditions using ethanol or dimethyl sulfoxide (DMSO) as solvents .
- Substitution reactions with 4-bromobenzyl bromide to introduce the brominated aromatic group .
- Acetamide coupling using 2-(3,4-dimethoxyphenyl)acetic acid activated by carbodiimide reagents (e.g., EDC/HOBt) .
- Key parameters : Temperature control (<70°C) to prevent decomposition, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC-MS : Quantify purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- NMR spectroscopy : Confirm substituent positions via 1H/13C NMR (e.g., δ 7.4–8.0 ppm for pyrazolo[3,4-d]pyrimidin protons, δ 3.8–4.2 ppm for methoxy groups) .
- FTIR : Verify carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and N-H stretches at ~3200–3400 cm⁻¹ .
Q. What preliminary biological assays are recommended for this compound?
- Methodological Answer :
- In vitro enzyme inhibition : Screen against kinases (e.g., Aurora kinases) using ADP-Glo™ assays .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via UV-Vis spectroscopy .
Advanced Research Questions
Q. How does the 4-bromobenzyl substituent influence target binding affinity compared to other analogs?
- Methodological Answer :
- Structure-activity relationship (SAR) : Compare IC50 values of analogs (e.g., 4-chlorobenzyl vs. 4-bromobenzyl) in kinase inhibition assays. The bromine atom enhances lipophilicity, improving membrane permeability and target engagement .
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., bromine’s halogen bonding with kinase hinge regions) .
Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?
- Methodological Answer :
- Orthogonal validation : Replicate results using alternative assays (e.g., CellTiter-Glo® for ATP levels vs. Annexin V/PI for apoptosis) .
- Mechanistic studies : Perform Western blotting for apoptosis markers (caspase-3, PARP cleavage) and cell cycle analysis (PI staining) .
- Off-target profiling : Screen against kinase panels (e.g., DiscoverX KINOMEscan) to identify secondary targets causing variability .
Q. How can researchers optimize the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP450 inhibition : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
Key Notes for Experimental Design
- Contradiction Management : Conflicting cytotoxicity data may arise from assay-specific detection limits (e.g., MTT vs. resazurin). Validate with orthogonal methods .
- Synthetic Yield Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields (>80%) .
- In Vivo Translation : Prioritize pharmacokinetic studies in rodent models to assess bioavailability and tissue distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
